Césium

Vue d'ensemble

Description

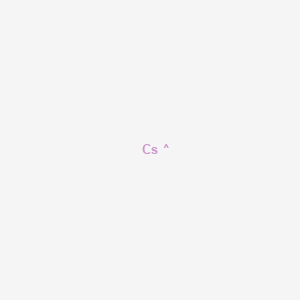

Le césium, représenté par le symbole Cs et de numéro atomique 55, est un métal alcalin mou, argenté et doré. Il est très réactif et est l'un des rares métaux liquides à température ambiante ou proche, avec un point de fusion de 28,5 °C (83,3 °F). Le this compound a été découvert en 1860 par les scientifiques allemands Robert Bunsen et Gustav Kirchhoff grâce à la spectroscopie de flamme, et a été nommé d'après le mot latin « caesius », qui signifie « bleu ciel », en raison des lignes bleues dans son spectre d'émission .

Applications De Recherche Scientifique

Cesium has numerous applications in scientific research and industry:

Atomic Clocks: Cesium is used in atomic clocks, which are highly accurate timekeeping devices based on the vibrations of cesium atoms.

Medical Applications: Cesium-137 is used in radiation therapy for cancer treatment and in medical imaging.

Industrial Uses: Cesium is used in photoelectric cells, spectrometers, and as a catalyst in the hydrogenation of organic compounds.

Environmental Studies: Cesium-137 is used to study soil erosion and sediment transport.

Mécanisme D'action

- Caesium primarily interacts with biological systems as the monovalent cation Cs⁺. Its chemical similarity to potassium (K⁺) facilitates high levels of metabolism-dependent intracellular accumulation .

- Physisorption involves weak interactions (e.g., van der Waals forces) between Cs⁺ and PB. Tight-binding density-functional theory (DFTB) methods suggest that electrostatic effects play a role, challenging the ideal Langmuir isotherm model .

- In cardiac tissues, Cs⁺ replaces K⁺, leading to altered inwardly rectifying K⁺ currents and nodal hyperpolarization-activated cation currents .

- Environmental factors impact Cs⁺ efficacy and stability. For instance:

Target of Action

Mode of Action

Biochemical Pathways

Action Environment

Analyse Biochimique

Biochemical Properties

Caesium, particularly in its ionic form (Cs+), can penetrate plant cells through nonspecific ion channels that also transport potassium and ammonium ions . This penetration can lead to the functional replacement of potassium and ammonium nitrogen in plant cells, although caesium’s large atomic mass makes this replacement difficult. Caesium ions interact with various biomolecules, including enzymes and proteins, by mimicking potassium ions due to their similar chemical properties.

Cellular Effects

Caesium can have phytotoxic effects on plant cells, particularly at high concentrations. In vegetation experiments, the stable natural isotope caesium-133 has been shown to exert toxic effects at concentrations of 200 micromoles per liter or higher . These effects include disruptions in cell signaling pathways, alterations in gene expression, and impacts on cellular metabolism. Caesium’s ability to mimic potassium ions can lead to its incorporation into cellular processes, potentially disrupting normal cell function .

Molecular Mechanism

At the molecular level, caesium exerts its effects by binding to ion channels and transporters that typically interact with potassium ions. This binding can inhibit or activate various enzymes and proteins, leading to changes in gene expression and cellular metabolism. For example, caesium ions can displace potassium ions from their binding sites, leading to altered enzyme activity and disrupted cellular processes . The exact molecular mechanisms of caesium’s action are still being studied, but its ability to mimic potassium ions plays a central role in its biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of caesium can change over time due to its stability and potential for degradation. Caesium-137, a radioactive isotope, has a half-life of 30.2 years, making it a long-term contaminant in the environment . Studies have shown that caesium can accumulate in plant tissues over time, leading to long-term effects on cellular function. These effects can include changes in gene expression, enzyme activity, and cellular metabolism, which can persist even after the initial exposure to caesium has ended .

Dosage Effects in Animal Models

The effects of caesium can vary with different dosages in animal models. At low doses, caesium may have minimal effects on cellular function, while at high doses, it can be toxic and lead to adverse effects. Studies have shown that high doses of caesium can lead to disruptions in cellular processes, including altered gene expression, enzyme inhibition, and changes in cellular metabolism . These effects can be dose-dependent, with higher doses leading to more severe disruptions in cellular function .

Metabolic Pathways

Caesium is involved in various metabolic pathways, primarily by mimicking potassium ions. It can interact with enzymes and cofactors involved in potassium metabolism, leading to changes in metabolic flux and metabolite levels . For example, caesium can displace potassium ions from their binding sites on enzymes, leading to altered enzyme activity and changes in metabolic pathways . The exact metabolic pathways affected by caesium are still being studied, but its ability to mimic potassium ions plays a central role in its metabolic effects .

Transport and Distribution

Within cells and tissues, caesium is transported and distributed through ion channels and transporters that typically interact with potassium ions . This transport can lead to the accumulation of caesium in specific cellular compartments, potentially leading to localized effects on cellular function. Caesium’s ability to mimic potassium ions allows it to be transported and distributed in a manner similar to potassium, although its larger atomic mass can lead to differences in its transport and distribution patterns .

Subcellular Localization

Caesium can localize to specific subcellular compartments, including the cytoplasm and organelles, through its interactions with ion channels and transporters . This localization can affect caesium’s activity and function, potentially leading to localized disruptions in cellular processes. For example, caesium can accumulate in the cytoplasm and displace potassium ions from their binding sites, leading to altered enzyme activity and changes in cellular metabolism . The exact subcellular localization of caesium and its effects on cellular function are still being studied .

Méthodes De Préparation

Le césium est généralement extrait de son minerai principal, la pollucite (CsAlSi₂O₆), par plusieurs méthodes :

Lixiviation acide : Le minerai est traité avec de l'acide chlorhydrique, qui dissout le this compound, ce qui permet de le séparer des autres composants.

Fusion basique : Le minerai est fondu avec du carbonate de calcium et du chlorure de calcium, puis lixivié avec de l'eau pour extraire le this compound.

Réduction directe : Le chlorure de this compound ou le bromure de this compound est réduit à l'aide de lithium ou de sodium à haute température pour produire du this compound métallique

Analyse Des Réactions Chimiques

Le césium subit diverses réactions chimiques, notamment :

Oxydation : Le this compound réagit avec l'oxygène pour former du superoxyde de this compound (CsO₂) lorsqu'il est brûlé à l'air.

Réaction avec l'eau : Le this compound réagit violemment avec l'eau pour former de l'hydroxyde de this compound (CsOH) et du dihydrogène (H₂).

Réaction avec les halogènes : Le this compound réagit avec des halogènes comme le fluor, le chlore, le brome et l'iode pour former des halogénures de this compound (CsF, CsCl, CsBr, CsI).

Réaction avec les acides : Le this compound se dissout dans l'acide sulfurique dilué pour former du sulfate de this compound (Cs₂SO₄) et du dihydrogène.

Applications de la recherche scientifique

Le this compound a de nombreuses applications dans la recherche scientifique et l'industrie :

Horloges atomiques : Le this compound est utilisé dans les horloges atomiques, qui sont des dispositifs de chronométrage très précis basés sur les vibrations des atomes de this compound.

Applications médicales : Le this compound-137 est utilisé en radiothérapie pour le traitement du cancer et en imagerie médicale.

Utilisations industrielles : Le this compound est utilisé dans les cellules photoélectriques, les spectromètres et comme catalyseur dans l'hydrogénation de composés organiques.

Études environnementales : Le this compound-137 est utilisé pour étudier l'érosion des sols et le transport des sédiments.

Mécanisme d'action

Le this compound exerce ses effets principalement grâce à sa forte réactivité et à sa capacité à perdre son seul électron de valence. Dans les applications médicales, le chlorure de this compound est censé modifier le pH cellulaire, créant un environnement alcalin qui inhibe le métabolisme et la prolifération des cellules cancéreuses . Dans les horloges atomiques, les atomes de this compound oscillent à une fréquence précise, fournissant une mesure précise du temps .

Comparaison Avec Des Composés Similaires

Le césium partage des similitudes avec d'autres métaux alcalins tels que le rubidium et le potassium :

Rubidium (Rb) : Comme le this compound, le rubidium est très réactif et forme des composés similaires.

Potassium (K) : Le potassium est également très réactif et forme des composés similaires.

Les propriétés uniques du this compound, telles que sa forte réactivité et sa fréquence d'oscillation précise, le rendent précieux dans diverses applications scientifiques et industrielles.

Propriétés

IUPAC Name |

cesium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cs | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVFDJXOCXUVLDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Cs] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cs | |

| Record name | CESIUM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/348 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5036767 | |

| Record name | Cesium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5036767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.9054520 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cesium appears as a soft metallic solid. Melts at 85 °F. Causes burns to skin and eyes., Shiny crystals or silver metal; [Sax] Stored immersed in mineral oil; [Merck Index], Solid | |

| Record name | CESIUM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/348 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cesium | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1892 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Cesium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013669 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

685 °C | |

| Record name | CESIUM, ELEMENTAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7040 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in liquid ammonia | |

| Record name | CESIUM, ELEMENTAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7040 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1892 kg/cu m (solid at 17 °C); 1827 kg/cu m (liquid at 40 °C) | |

| Record name | CESIUM, ELEMENTAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7040 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000015 [mmHg], 1.5X10-6 mm Hg at 25 °C (solid) | |

| Record name | Cesium | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1892 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CESIUM, ELEMENTAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7040 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Silvery white, soft, ductile metal, Liquid (slightly above room temperature) | |

CAS No. |

7440-46-2 | |

| Record name | CESIUM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/348 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cesium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7440-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cesium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15392 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cesium | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cesium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5036767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Caesium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.323 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CESIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1KSV9V4Y4I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CESIUM, ELEMENTAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7040 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cesium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013669 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

Melting point equals 29 °C, 29 °C, 28.44 °C | |

| Record name | Cesium | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1892 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CESIUM, ELEMENTAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7040 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cesium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013669 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Q1: How does the presence of organic matter in soil affect the mobility of radioactive caesium?

A1: Research indicates that organic matter significantly influences radiocaesium mobility in soil. Humic acid, a major component of organic matter, was found to depress caesium sorption and enhance desorption from clays like bentonite and kaolinite. This increased mobility in organic-rich soils explains the long-term availability of radiocaesium in such environments [].

Q2: How does the topography of peatlands influence radiocaesium distribution?

A2: Studies suggest that radiocaesium in peatlands undergoes lateral movement, leading to the enrichment of layers receiving surface runoff []. This highlights the importance of topography in understanding the long-term fate of radiocaesium in peatland ecosystems.

Q3: Can you elaborate on the long-term behavior of Chernobyl-derived caesium-137 in river systems?

A3: Research on the River Severn basin shows that Chernobyl-derived caesium-137, transported by suspended sediment, accumulated in floodplain and channel sediments even in areas that received low direct fallout []. This illustrates the long-term redistribution potential of radiocaesium in river systems.

Q4: Does biological activity play a role in the distribution of radiocaesium in Arctic marine environments?

A4: Research suggests that high biological productivity in certain areas of the Bering and Chukchi Seas might contribute to removing dissolved radiocaesium from the water column, influencing its overall distribution in these Arctic marine environments [].

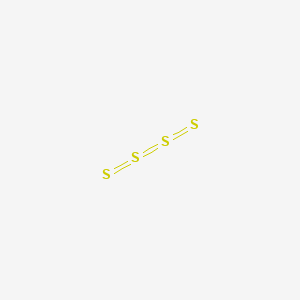

Q5: What is the chemical formula and structure of caesium acetylenediolate?

A5: Caesium acetylenediolate, formed by the reaction of carbon monoxide with caesium in liquid ammonia, has the chemical formula CsOCCOCs. X-ray diffraction studies revealed its tetragonal crystal structure, with a linear OCCO2− ion where the C-O bond length suggests possible conjugation [].

Q6: What is the role of caesium in negative hydrogen ion sources?

A7: Caesium is used in negative hydrogen ion sources to reduce the work function of converter surfaces, thereby increasing negative ion yield. Cavity ring-down spectroscopy has been successfully employed to measure the absolute density of negative hydrogen ions in these sources [].

Q7: Are there caesium-free alternatives for negative ion production?

A8: Yes, research is ongoing to find caesium-free alternatives for negative ion production due to the challenges associated with caesium handling and its impact on RAMI (reliability, availability, maintainability, inspectability) factors in fusion reactors. Promising candidates include materials with inherently low work functions, such as lanthanum-doped molybdenum (MoLa) and lanthanum hexaboride (LaB6) [].

Q8: Can caesium be immobilized in construction materials?

A9: Research shows that a mix of calcium aluminate cement (CAC) and silica fume (SF) can effectively immobilize caesium. The hydration process leads to the formation of chabazite, a zeolite that incorporates caesium into its structure. This immobilization remains effective even after severe leach testing and heat treatment up to 750°C [].

Q9: How can clay minerals be used to reduce caesium uptake in animals?

A10: Studies have investigated the use of modified clay minerals like organo-zeolite and organo-bentonite to reduce the deposition of radioactive caesium (specifically 137Cs) in broiler chickens. These materials act as caesium binders, aiming to prevent its absorption in the digestive tract [].

Q10: What are the long-term effects of caesium-137 contamination from nuclear accidents?

A10: Long-term studies in Sweden, a country with significant experience in radioecology, highlight the persistent nature of caesium-137 contamination. Key findings emphasize the need for:

- Development of techniques to remove corium debris, as observed at Three Mile Island [].

- Understanding the long-term behavior of caesium-137 in soil, especially its irreversible binding to soil material, which can impact remediation strategies [].

- Continued monitoring and potential restrictions on the consumption of certain foods, such as mushrooms, due to their ability to accumulate caesium-137 [, ].

Q11: How does the Chernobyl accident provide insight into the long-term health effects of caesium-137 exposure?

A12: The Chernobyl accident led to the establishment of the Belarusian in utero cohort, providing a unique opportunity to study the long-term health consequences of prenatal and postnatal exposure to radioisotopes like caesium-137 [].

Q12: What are the potential risks associated with consuming fish products contaminated with radioactive caesium after the Fukushima nuclear accident?

A13: Following the Fukushima accident, concerns were raised regarding the safety of consuming seafood from the Pacific Ocean. Monitoring data from July 2013 showed detectable levels of radioactive caesium (134Cs and 137Cs) in fish products from Fukushima and nearby areas []. While the average contamination levels were relatively low, occasional fish meals could potentially expose consumers to higher levels of caesium.

Q13: How can the radiation dose from caesium intake be put into perspective?

A14: To assess the potential health risks, the radiation doses from consuming caesium-contaminated fish products were compared to those from naturally occurring radioactive polonium (210Po), which is commonly found in fish [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2S)-2-amino-2-carboxyethyl]-1H-indol-1-yl](/img/structure/B1240121.png)

![3-[(Z)-(1-methyl-5-nitroimidazol-2-yl)methylideneamino]-5-(morpholin-4-ylmethyl)-1,3-oxazolidin-2-one](/img/structure/B1240122.png)